4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is a complex organic compound that combines the structural elements of 2,4-dichlorobenzoic acid and quinoxaline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with a quinoxaline derivative. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Halogen atoms in the 2,4-dichlorobenzoic acid moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoxaline moiety.
Medicine: Explored for its potential anticancer properties, as quinoxaline derivatives have shown activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: A simpler compound with similar structural elements but lacking the quinoxaline moiety.
Quinoxaline: A heterocyclic compound that forms the core structure of the ester.
Quinoxaline derivatives: Compounds such as quinoxaline N-oxides and dihydroquinoxalines that share structural similarities.
Uniqueness
4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is unique due to the combination of the 2,4-dichlorobenzoic acid and quinoxaline moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its individual components.
Properties
Molecular Formula |
C21H12Cl2N2O2 |
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Molecular Weight |
395.2g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H12Cl2N2O2/c22-14-7-10-16(17(23)11-14)21(26)27-15-8-5-13(6-9-15)20-12-24-18-3-1-2-4-19(18)25-20/h1-12H |
InChI Key |
NPXMBDSQKMINIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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